PKC-theta inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

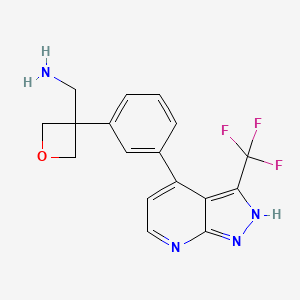

Properties

Molecular Formula |

C17H15F3N4O |

|---|---|

Molecular Weight |

348.32 g/mol |

IUPAC Name |

[3-[3-[3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-4-yl]phenyl]oxetan-3-yl]methanamine |

InChI |

InChI=1S/C17H15F3N4O/c18-17(19,20)14-13-12(4-5-22-15(13)24-23-14)10-2-1-3-11(6-10)16(7-21)8-25-9-16/h1-6H,7-9,21H2,(H,22,23,24) |

InChI Key |

WQSBBBAQXNAUEM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(CN)C2=CC=CC(=C2)C3=CC=NC4=NNC(=C34)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

PKC-theta Inhibitor Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Protein Kinase C-theta (PKCθ) inhibitors. It details the critical role of PKCθ in T-cell signaling, the molecular interactions of its inhibitors, and the methodologies used to assess their activity.

The Central Role of PKC-theta in T-Cell Activation

Protein Kinase C-theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes and skeletal muscle.[1][2] Within T-cells, PKCθ is a crucial component of the signaling cascade initiated by the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[2][3] Upon T-cell engagement with an antigen-presenting cell (APC), PKCθ is recruited to the immunological synapse, the specialized interface between the two cells.[3][4][5] This translocation is a critical step for T-cell activation, proliferation, differentiation, and survival.[2][5][6]

The activation of PKCθ at the immunological synapse triggers a series of downstream events, primarily leading to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[2][4][5][6][7] These transcription factors are essential for the production of cytokines like Interleukin-2 (IL-2), which is vital for a robust T-cell response.[4][5] Given its pivotal role in T-cell mediated immunity, PKCθ has emerged as a promising therapeutic target for autoimmune diseases, transplant rejection, and other inflammatory conditions.[4][8]

Below is a diagram illustrating the PKC-theta signaling pathway in T-cell activation.

Mechanism of Action of PKC-theta Inhibitors

PKC-theta inhibitors are small molecules designed to interfere with the kinase activity of PKCθ, thereby preventing the downstream signaling events that lead to T-cell activation. The primary mechanism of action for many of these inhibitors is competitive inhibition at the ATP-binding site of the PKCθ kinase domain.[9] By occupying this site, the inhibitors prevent ATP from binding, which is essential for the phosphorylation of PKCθ's substrates.

The inhibition of PKCθ leads to a reduction in the activation of NF-κB, AP-1, and NFAT.[10] This, in turn, suppresses the production of pro-inflammatory cytokines such as IL-2 and IL-17.[9] The ultimate effect is a dampening of the T-cell-mediated immune response, which is beneficial in the context of autoimmune and inflammatory diseases.[8][9]

Quantitative Data on PKC-theta Inhibitors

The potency and selectivity of PKC-theta inhibitors are key parameters in their development. The following table summarizes publicly available quantitative data for several known PKC-theta inhibitors.

| Inhibitor Name | Alias | Type | K_i_ (nM) | IC_50_ (nM) | Cellular IC_50_ (µM) | Notes |

| PKC-theta inhibitor 1 | Compound 22 | ATP-competitive | 6[9] | 0.21 (IL-2 release)[9], 1 (IL-17 release)[9] | Orally active and selective. Shows high selectivity over PKCδ and PKCα.[6][9] | |

| PKC-theta inhibitor 2 | Compound 20 | Not Specified | 18[1] | Potent and selective inhibitor.[1] | ||

| Sotrastaurin | AEB071 | Pan-PKC inhibitor | 0.22[11] | Potent and selective for several PKC isoforms, including PKCθ.[11] Inactive against PKCζ.[11] | ||

| VTX-27 | Compound 27 | Not Specified | 0.08[11] | Potent and selective inhibitor of PKCθ.[11] | ||

| EXS4318 | Not Specified | Entered in-human testing in 2023; program later discontinued by Bristol Myers Squibb.[2] |

Experimental Protocols for Assessing Inhibitor Activity

The evaluation of PKC-theta inhibitor potency and selectivity relies on robust in vitro and cellular assays. Below are detailed methodologies for two commonly employed assays.

In Vitro Kinase Activity Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a commercially available kit that utilizes this principle.

Experimental Workflow Diagram:

Detailed Protocol (based on Promega's ADP-Glo™ Kinase Assay): [5][12][13]

-

Reagent Preparation:

-

Dilute the PKCθ enzyme, substrate (e.g., PKCtide), ATP, and test inhibitors to their final concentrations in the kinase buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the test inhibitor or vehicle (e.g., 5% DMSO).

-

Add 2 µL of diluted PKCθ enzyme.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

-

Kinase Reaction Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the PKCθ activity.

-

Cellular Assay: ELISA-based Measurement of Cytokine Release

This assay quantifies the inhibitory effect of a compound on T-cell activation by measuring the release of cytokines, such as IL-2, from stimulated peripheral blood mononuclear cells (PBMCs).

Detailed Protocol (General): [3][7][14]

-

Cell Preparation and Stimulation:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the PKC-theta inhibitor or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified CO2 incubator for a period sufficient for cytokine production (e.g., 24-48 hours).

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant containing the secreted cytokines.

-

-

ELISA for Cytokine Quantification:

-

Coat a new 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2). Incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate. Incubate.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate.

-

Wash the plate.

-

Add a streptavidin-HRP conjugate. Incubate.

-

Wash the plate.

-

Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

-

Determine the IC50 value of the inhibitor by plotting the cytokine concentration against the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

PKC-theta is a well-validated target for the development of novel immunomodulatory therapies. Inhibitors of PKC-theta have demonstrated the ability to suppress T-cell activation and the production of inflammatory cytokines in both in vitro and cellular assays. The detailed understanding of the PKC-theta signaling pathway and the availability of robust experimental protocols are crucial for the continued discovery and development of potent and selective PKC-theta inhibitors for the treatment of a range of T-cell-mediated diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. sabbiotech.com [sabbiotech.com]

- 4. selleckchem.com [selleckchem.com]

- 5. promega.com [promega.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. genfollower.com [genfollower.com]

- 8. abcam.com [abcam.com]

- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleck.co.jp [selleck.co.jp]

- 12. PKC theta Kinase Enzyme System [promega.com]

- 13. ir.reparerx.com [ir.reparerx.com]

- 14. abcam.co.jp [abcam.co.jp]

The Discovery and Synthesis of Potent and Selective PKC-theta Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Protein Kinase C-theta (PKCθ) inhibitors, a promising class of therapeutic agents for autoimmune diseases. This document details the critical role of PKCθ in T-cell activation, outlines the strategies for inhibitor discovery, presents structure-activity relationship (SAR) data, and provides detailed experimental protocols for key assays in the drug development process.

Introduction: The Rationale for Targeting PKC-theta

Protein Kinase C-theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases, with expression predominantly found in T lymphocytes and skeletal muscle.[1][2] Its unique role in T-cell signaling makes it a compelling target for therapeutic intervention in T-cell-mediated autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.[3][4]

Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[5][6] This translocation is a critical step in initiating downstream signaling cascades that lead to the activation of key transcription factors, including NF-κB, AP-1, and NFAT.[2][5][7] These transcription factors are essential for T-cell activation, proliferation, differentiation, and the production of cytokines like Interleukin-2 (IL-2).[6][8]

The selective expression and critical function of PKCθ in T-cells suggest that its inhibition could offer a targeted immunomodulatory effect, potentially avoiding the broader immunosuppression associated with less specific agents.[3][6] Studies in PKCθ-deficient mice have shown resistance to developing autoimmune diseases, while maintaining immune responses against viral infections, further validating PKCθ as a therapeutic target.[4][9]

PKC-theta Signaling Pathway in T-Cell Activation

The signaling cascade initiated by TCR and CD28 engagement that leads to T-cell activation is complex. PKCθ plays a pivotal role in this process. The following diagram illustrates the simplified signaling pathway.

Discovery of a Novel PKC-theta Inhibitor: A Case Study

The discovery of a potent and selective PKCθ inhibitor often begins with a high-throughput screening (HTS) campaign to identify initial hit compounds. This is followed by a rigorous process of lead optimization, guided by structure-based drug design and medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.[3][4]

A representative workflow for the discovery of a PKCθ inhibitor is depicted below.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. longdom.org [longdom.org]

- 3. Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]

- 8. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and optimization of selective protein kinase C θ (PKCθ) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to PKC-theta as a Therapeutic Target

An In-depth Technical Guide on the Biological Activity of a selective PKC-theta Inhibitor: CC-90005

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of CC-90005, a potent and selective, orally bioavailable inhibitor of Protein Kinase C-theta (PKCθ). All data and methodologies presented are based on publicly available information and are intended to provide a detailed technical resource for researchers in the fields of immunology, inflammation, and drug discovery.

Protein Kinase C-theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases and is predominantly expressed in T-cells and skeletal muscle.[1][2] In T-lymphocytes, PKCθ plays a crucial role in the signal transduction cascade initiated by the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[1][3] Upon T-cell activation, PKCθ is recruited to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[3] At the synapse, it activates downstream signaling pathways leading to the activation of key transcription factors such as NF-κB, AP-1, and NFAT.[3][4] These transcription factors are essential for T-cell activation, proliferation, differentiation, and the production of cytokines like Interleukin-2 (IL-2).[1][3][4]

Given its central role in T-cell mediated immune responses, PKCθ has emerged as an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.[3] The selective inhibition of PKCθ is anticipated to suppress aberrant T-cell activity without causing broad immunosuppression.[4]

Quantitative Data Summary for CC-90005

The following tables summarize the key quantitative data for the biological activity of CC-90005, a selective PKCθ inhibitor.[1]

Table 1: In Vitro Potency and Selectivity of CC-90005 [1]

| Target | Assay Type | IC50 / Ki | Selectivity vs. PKCθ |

| PKCθ | Biochemical | Ki = 1.2 nM | - |

| PKCδ | Biochemical | >1000 nM | >833-fold |

| PKCα | Biochemical | >1000 nM | >833-fold |

| PKCβ | Biochemical | >1000 nM | >833-fold |

| PKCε | Biochemical | >1000 nM | >833-fold |

| ZAP-70 | Biochemical | >1000 nM | >833-fold |

| ITK | Biochemical | >1000 nM | >833-fold |

Table 2: Cellular Activity of CC-90005 [1]

| Assay | Cell Type | Endpoint | IC50 |

| IL-2 Production | Human PBMCs | IL-2 Release | 35 nM |

| T-cell Proliferation | Human T-cells | Proliferation | 50 nM |

Table 3: In Vivo Efficacy of CC-90005 [1]

| Animal Model | Disease | Dosing Regimen | Efficacy |

| Mouse Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Oral, once daily | Dose-dependent reduction in disease severity |

| Mouse Delayed-Type Hypersensitivity (DTH) | Inflammation | Oral, once daily | Significant inhibition of paw swelling |

Table 4: Pharmacokinetic Properties of CC-90005 [1]

| Parameter | Species | Value |

| Oral Bioavailability | Mouse | >50% |

| Caco-2 Permeability (A-B) | In vitro | High |

| Plasma Protein Binding | Human | <99% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard immunological and pharmacological assays and have been adapted to reflect the specific evaluation of a PKCθ inhibitor like CC-90005.

PKCθ Biochemical Kinase Assay

This assay determines the direct inhibitory activity of a compound against the isolated PKCθ enzyme.

Materials:

-

Recombinant human PKCθ enzyme

-

PKCθ substrate peptide (e.g., a fluorescently labeled peptide)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Test compound (e.g., CC-90005) dissolved in DMSO

-

384-well plates

-

Plate reader capable of detecting fluorescence or luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant PKCθ enzyme, and the substrate peptide.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for PKCθ.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Human PBMC IL-2 Release Assay

This cellular assay assesses the ability of an inhibitor to block T-cell activation by measuring the inhibition of IL-2 production in primary human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.

-

Test compound (e.g., CC-90005) dissolved in DMSO.

-

96-well cell culture plates.

-

IL-2 ELISA kit.

Procedure:

-

Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Pre-incubate the cells with a serial dilution of the test compound for 1 hour at 37°C.

-

Stimulate the T-cells by adding a combination of soluble anti-CD3 and anti-CD28 antibodies.

-

Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

Centrifuge the plate and collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-2 production for each compound concentration and determine the IC50 value.

Mouse Collagen-Induced Arthritis (CIA) Model

This in vivo model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

DBA/1 mice (or other susceptible strain).

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

Test compound (e.g., CC-90005) formulated for oral administration.

-

Calipers for measuring paw thickness.

Procedure:

-

Disease Induction:

-

On day 0, immunize mice at the base of the tail with an emulsion of bovine type II collagen and CFA.

-

On day 21, boost the mice with an emulsion of bovine type II collagen and IFA.

-

-

Treatment:

-

Begin oral administration of the test compound or vehicle control once daily, starting from the day of the boost (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

-

-

Clinical Scoring:

-

Monitor the mice daily for signs of arthritis.

-

Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).

-

The maximum clinical score per mouse is 16.

-

Measure paw thickness regularly using calipers.

-

-

Data Analysis:

-

Compare the mean clinical scores and paw thickness between the treatment and vehicle control groups to determine the efficacy of the test compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PKCθ signaling pathway and a typical experimental workflow for the characterization of a PKCθ inhibitor.

Caption: PKCθ Signaling Pathway in T-cell Activation.

Caption: Experimental Workflow for PKCθ Inhibitor Drug Discovery.

References

- 1. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective PKC-theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Function of PKC-theta Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of PKC-theta inhibitor 1, a selective, orally active, and ATP-competitive inhibitor of Protein Kinase C theta (PKCθ). PKCθ is a critical enzyme in the T-cell receptor signaling pathway, making it a prime therapeutic target for T-cell-mediated inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. This document outlines the inhibitor's mechanism of action, summarizes its quantitative data, provides detailed experimental protocols, and visualizes the complex biological processes involved.

Core Function and Mechanism of Action

This compound, also identified as Compound 22 in scientific literature, exerts its function by directly competing with ATP for the binding site within the catalytic domain of the PKCθ enzyme.[1] This inhibition is highly potent and selective, effectively blocking the downstream signaling cascade that leads to T-cell activation and proliferation.

Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling complex forms at the immunological synapse. PKCθ is recruited to this synapse, where it becomes activated and subsequently phosphorylates downstream targets. This leads to the activation of key transcription factors, including NF-κB and AP-1, which are essential for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and IL-17.[2] By blocking the kinase activity of PKCθ, inhibitor 1 prevents these downstream events, thereby suppressing T-cell-mediated inflammatory responses.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| Ki (PKCθ) | 6 nM | The inhibition constant, indicating high-affinity binding to PKCθ. |

| Selectivity vs. PKCδ | 392-fold | Demonstrates significantly lower affinity for the PKCδ isoform. |

| Selectivity vs. PKCα | 1020-fold | Shows very high selectivity against the conventional PKCα isoform. |

Data sourced from Collier PN, et al. (2019).[1]

Table 2: Cellular Activity and Permeability

| Assay | IC50 / Value | Description |

| IL-2 Release (PBMCs) | 0.21 µM | The half-maximal inhibitory concentration for IL-2 production in stimulated Peripheral Blood Mononuclear Cells. |

| IL-17 Release (Th17 Cells) | 1 µM | The half-maximal inhibitory concentration for IL-17 production in stimulated Th17 cells. |

| Caco-2 Permeability (A-B) | 19 × 10⁻⁶ cm/s | Apparent permeability coefficient from the apical to basolateral side, suggesting good intestinal permeability. |

| Caco-2 Efflux Ratio | 2.4 | A low ratio indicating that the compound is not a significant substrate for efflux transporters. |

Data sourced from Collier PN, et al. (2019).[1]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the T-cell receptor signaling cascade and the specific point of intervention for this compound.

Caption: T-cell receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and findings from relevant publications.

In Vitro Kinase Activity Assay (Luminescent)

This assay quantifies the kinase activity of purified PKCθ and the inhibitory effect of compounds by measuring the amount of ADP produced in the kinase reaction.

Workflow Diagram:

Caption: Workflow for a luminescent in vitro kinase assay to determine inhibitor potency.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute purified recombinant PKCθ enzyme and the kinase substrate (e.g., a specific peptide) in the kinase buffer to desired concentrations.

-

Prepare an ATP solution in the kinase buffer.

-

Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 1 µL of the diluted inhibitor or DMSO vehicle control.

-

Add 2 µL of the diluted PKCθ enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using a commercial kit like ADP-Glo™):

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and develop a luminescent signal by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP produced and inversely proportional to the inhibitor's potency.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

IL-2 Release Assay from Stimulated PBMCs

This cell-based assay measures the ability of the inhibitor to suppress the production and secretion of IL-2 from human PBMCs upon stimulation.

Detailed Protocol:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with sterile PBS and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

-

Cell Plating and Treatment:

-

Plate the PBMCs in a 96-well culture plate at a density of 2 x 10⁵ cells per well.

-

Prepare serial dilutions of this compound in the culture medium.

-

Pre-incubate the cells with the inhibitor or vehicle control for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

-

T-Cell Stimulation:

-

Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to each well.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of IL-2 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve from the ELISA data.

-

Calculate the concentration of IL-2 for each sample.

-

Determine the IC50 value of the inhibitor for IL-2 release.

-

Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.

Detailed Protocol:

-

Cell Culture:

-

Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.

-

The integrity of the cell monolayer should be confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound (e.g., at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

-

Basolateral to Apical (B-A) Transport: Add the buffer containing the inhibitor to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sample Analysis:

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Analyze the concentration of the inhibitor in each sample using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound may be subject to active efflux.

-

In Vivo Efficacy

In preclinical studies, this compound has demonstrated significant efficacy in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE). Oral administration of the inhibitor at doses of 50 mg/kg led to a significant reduction in disease symptoms, highlighting its potential for treating T-cell-mediated autoimmune disorders.[1]

Conclusion

This compound is a potent and highly selective inhibitor of PKCθ with excellent cell permeability and oral bioavailability. Its ability to effectively suppress T-cell activation and pro-inflammatory cytokine production, demonstrated in both in vitro and in vivo models, establishes it as a compelling candidate for the development of novel immunomodulatory therapies. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in this area.

References

Methodological & Application

Application Notes for PKC-theta Inhibitor 1 in Cell Culture

These notes provide comprehensive guidelines and protocols for utilizing PKC-theta (PKCθ) Inhibitor 1, a representative potent and selective small molecule inhibitor of Protein Kinase C-theta, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating T-cell signaling and immunomodulatory therapeutics.

Introduction

Protein Kinase C-theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes and skeletal muscle.[1][2] In T-cells, PKCθ is a pivotal enzyme that integrates signals from the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[3][4] Upon T-cell activation, PKCθ is recruited to the immunological synapse, where it activates downstream signaling pathways crucial for T-cell function.[5][6] These pathways lead to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[4][5][6][7] The activation of these factors is essential for the production of cytokines like Interleukin-2 (IL-2), driving T-cell proliferation, differentiation, and survival.[1][4][6][8]

Due to its critical role in T-cell mediated immune responses, PKCθ is an attractive therapeutic target for autoimmune diseases, inflammatory disorders, and transplant rejection.[1][7] PKC-theta Inhibitor 1 serves as a valuable tool for studying the biological roles of PKCθ and for screening potential immunomodulatory drugs.

Chemical Properties and Storage

As "this compound" is a generic designation, the following properties are based on a representative potent and selective 2,4-diamino-5-nitropyrimidine-based PKCθ inhibitor.[9] Researchers should consult the specific product's datasheet for exact values.

| Property | Value | Reference |

| Target | Protein Kinase C-theta (PKCθ) | [9][10] |

| IC50 (Kinase Assay) | ~18 nM | [9][10] |

| IC50 (Cell-based IL-2) | ~150 nM (Human PBMCs) | [11] |

| Molecular Weight | ~454.4 g/mol | [10] |

| Solubility | >90 mg/mL in DMSO | [10] |

| Appearance | Crystalline solid | N/A |

| Storage | Store at -20°C. Stock solutions are stable for several months at -20°C. Avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

Upon engagement of the TCR and CD28 co-receptor by an antigen-presenting cell (APC), a signaling cascade is initiated.[5] This leads to the recruitment and activation of PKCθ at the immunological synapse.[3][7] Activated PKCθ phosphorylates CARMA1, which then recruits BCL10 and MALT1 to form the CBM signalosome.[5][7] This complex activates the IKK (IκB kinase) complex, leading to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.[7] Liberated NF-κB translocates to the nucleus to initiate the transcription of target genes, including IL-2.[6] this compound acts by binding to the kinase domain of PKCθ, preventing the phosphorylation of its substrates and blocking this entire downstream cascade.

Application Notes

-

Preparing Stock Solutions:

-

Briefly centrifuge the vial to ensure the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For a compound with a MW of 454.4 g/mol , dissolve 4.54 mg in 1 mL of DMSO.

-

Vortex or sonicate gently until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

-

-

Cell Culture Use:

-

Thaw an aliquot of the DMSO stock solution at room temperature.

-

Dilute the stock solution into pre-warmed, serum-containing cell culture medium to the desired final concentration immediately before use.

-

The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

-

Recommended Cell Lines:

-

Jurkat cells: A human T-lymphocyte cell line that endogenously expresses the TCR and PKCθ signaling pathway components.

-

Primary Human T-Cells or PBMCs: Provide a more physiologically relevant system for studying immune responses.

-

Molt-4 cells: Another human T-lymphoblastic leukemia cell line.[12][13]

-

Experimental Protocols

Protocol 1: Determining Optimal Inhibitor Concentration via Cell Viability Assay (MTT/WST-1)

This protocol determines the concentration range at which the inhibitor is pharmacologically active without causing general cytotoxicity.

Materials:

-

96-well flat-bottom tissue culture plates

-

Jurkat cells or other suitable suspension T-cell line

-

Complete RPMI-1640 medium (with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT or WST-1 reagent

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl) for MTT assay

-

Multichannel pipette and sterile tips

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., Jurkat) at a density of 1 x 10⁴ cells/well in 100 µL of complete medium into a 96-well plate.[14] Include wells for blank (medium only) controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Inhibitor Addition: Prepare serial dilutions of the PKCθ inhibitor in complete medium. A common range to test is 10 nM to 100 µM. Remove 50 µL of medium from each well and add 50 µL of the diluted inhibitor solutions. Add vehicle control (medium with DMSO) to control wells.

-

Treatment Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).[13][15]

-

Add Viability Reagent:

-

Measure Absorbance:

-

Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Assessing T-Cell Activation via IL-2 Production (ELISA)

This is a functional assay to measure the inhibitory effect of the compound on T-cell activation.

Materials:

-

Jurkat cells or primary T-cells

-

96-well tissue culture plates (pre-coated with anti-CD3 antibody if required)

-

This compound

-

T-cell stimulants: Anti-CD3/Anti-CD28 antibodies or PMA/Ionomycin

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat cells at 2 x 10⁵ cells/well in 100 µL of complete medium.

-

Inhibitor Pre-treatment: Add the desired concentrations of PKCθ Inhibitor 1 (and a vehicle control) to the wells. A good starting range is 10 nM to 10 µM. Incubate for 1 hour at 37°C.

-

Cell Stimulation: Add 100 µL of stimulation solution. Choose one of the following methods:

-

Antibody stimulation: Use soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Chemical stimulation: Use PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM).

-

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

-

Collect Supernatant: Centrifuge the plate at 1,000 x g for 10 minutes.[20] Carefully collect the cell-free supernatant for IL-2 analysis. Samples can be stored at -80°C if not used immediately.[18]

-

IL-2 ELISA: Quantify the amount of IL-2 in the supernatants using a commercial human IL-2 ELISA kit. Follow the manufacturer's protocol precisely.[17][18][21] This typically involves adding supernatants to an antibody-coated plate, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and a substrate.

-

Data Analysis: Measure the absorbance at 450 nm.[18] Calculate the IL-2 concentration in each sample by comparing its absorbance to a standard curve. Plot the % inhibition of IL-2 production versus inhibitor concentration to determine the IC50.

Protocol 3: Analysis of Downstream Signaling by Western Blot

This protocol confirms the inhibitor's mechanism of action by measuring the phosphorylation state of PKCθ itself or its downstream targets.

Materials:

-

6-well tissue culture plates

-

T-cells (e.g., Jurkat)

-

This compound and stimulants (as in Protocol 2)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .[22]

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[22]

-

Primary antibodies: Anti-phospho-PKCθ (Thr538), Anti-total-PKCθ.[23]

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed 2-3 x 10⁶ Jurkat cells per well in a 6-well plate. Let them rest for a few hours.

-

Pre-treatment and Stimulation: Pre-treat cells with the inhibitor (e.g., at 1x, 5x, and 10x the IL-2 IC50) for 1-2 hours. Stimulate the cells with PMA/Ionomycin or anti-CD3/CD28 for a short duration (e.g., 15-30 minutes) to induce maximal phosphorylation.

-

Cell Lysis: After stimulation, quickly place the plate on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (containing phosphatase inhibitors) to each well.[22] Scrape the cells and transfer the lysate to a microfuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.

-

Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PKCθ T538) diluted in 5% BSA/TBST overnight at 4°C.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total PKCθ or a housekeeping protein like β-actin. Compare the intensity of the phospho-PKCθ band in inhibitor-treated samples to the stimulated control to demonstrate target engagement.

References

- 1. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

- 6. The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Yin and Yang of Protein Kinase C-theta (PKCθ): A Novel Drug Target for Selective Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKC theta inhibitors(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Phospho-PKC theta (Ser695) Polyclonal Antibody (PA5-29029) [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. Selective Targeting of Protein Kinase C (PKC)-θ Nuclear Translocation Reduces Mesenchymal Gene Signatures and Reinvigorates Dysfunctional CD8+ T Cells in Immunotherapy-Resistant and Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. stemcell.com [stemcell.com]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. abcam.com [abcam.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 23. Phospho-PKCθ (Thr538) Antibody | Cell Signaling Technology [cellsignal.com]

Application of a Selective PKC-theta Inhibitor in a Mouse Model of Experimental Autoimmune Encephalomyelitis

For research use only. Not for use in diagnostic procedures.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] The pathogenesis of EAE and MS is largely driven by autoreactive T cells, particularly T helper 1 (Th1) and Th17 cells, which infiltrate the CNS and mediate inflammation, demyelination, and axonal damage.[2][3]

Protein Kinase C-theta (PKCθ), a member of the novel PKC subfamily, is a key signaling molecule in T cells.[4] It plays a critical role in T cell activation, proliferation, and differentiation upon T cell receptor (TCR) and CD28 co-stimulation.[4][5] Specifically, PKCθ is essential for the activation of transcription factors such as NF-κB, AP-1, and NFAT, which are crucial for the production of pro-inflammatory cytokines like IL-2, IFN-γ, and IL-17.[4][5] Studies using PKCθ-deficient mice have demonstrated their resistance to EAE induction, highlighting PKCθ as a promising therapeutic target for autoimmune diseases like MS.[6]

This document provides detailed application notes and protocols for the use of a selective PKC-theta inhibitor, herein referred to as "PKC-theta Inhibitor 1," in a mouse model of EAE. The protocols are based on established methods for EAE induction and treatment with small molecule inhibitors.

Signaling Pathway of PKC-theta in T-Cell Activation

Caption: PKC-theta signaling cascade in T-cell activation.

Experimental Workflow for EAE Induction and Treatment

Caption: Experimental workflow for EAE and inhibitor treatment.

Data Presentation

Table 1: Effect of this compound on Clinical Score in MOG-induced EAE

| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score |

| Vehicle Control | 11.2 ± 1.5 | 3.5 ± 0.5 | 45.8 ± 5.2 |

| This compound (10 mg/kg) | 15.8 ± 2.1 | 1.5 ± 0.7 | 18.3 ± 3.9 |

| This compound (30 mg/kg) | Delayed/No Onset | 0.5 ± 0.3 | 5.1 ± 2.5 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Clinical scores are based on a 0-5 scale. Data are representative of expected outcomes based on PKC-theta knockout mice studies. |

Table 2: Effect of this compound on CNS Inflammation and Demyelination

| Treatment Group | Inflammatory Infiltrates (cells/mm²) | Demyelination (% area) |

| Vehicle Control | 250 ± 45 | 35 ± 8 |

| This compound (30 mg/kg) | 50 ± 15 | 8 ± 3 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Histological analysis performed on spinal cord sections at day 28 post-immunization. Data are representative of expected outcomes based on PKC-theta knockout mice studies. |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment Group | IFN-γ (pg/mL) | IL-17A (pg/mL) |

| Vehicle Control | 1500 ± 250 | 800 ± 150 |

| This compound (30 mg/kg) | 300 ± 80 | 150 ± 50 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Cytokine levels measured in supernatants of MOG35-55-restimulated splenocytes at day 10 post-immunization. Data are representative of expected outcomes based on PKC-theta knockout mice studies. |

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Female C57BL/6 mice, 8-12 weeks old

Procedure:

-

Preparation of MOG/CFA Emulsion:

-

On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

-

Prepare CFA by ensuring the Mycobacterium tuberculosis is evenly suspended.

-

In a sterile glass syringe, mix the MOG35-55 solution and CFA in a 1:1 ratio.

-

Emulsify the mixture by repeatedly passing it between two connected syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank (total of 200 µL per mouse).

-

Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.p. injection.

-

Protocol 2: Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

On each day of dosing, dilute the stock solution to the desired final concentrations (e.g., 10 mg/kg and 30 mg/kg) in the vehicle. The final dosing volume should be consistent for all animals (e.g., 100 µL).

-

-

Administration:

-

Begin treatment on day 7 post-immunization (prophylactic regimen) or upon the first signs of clinical symptoms (therapeutic regimen).

-

Administer the prepared this compound solution or vehicle control to the respective groups of mice once daily via oral gavage or i.p. injection.

-

Continue daily administration until the experimental endpoint.

-

Protocol 3: Clinical Scoring of EAE

Procedure:

-

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Score the mice according to the following scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

-

Record the body weight of each mouse daily.

Protocol 4: Histological Analysis of CNS Tissue

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Hematoxylin and Eosin (H&E) stain

-

Luxol Fast Blue (LFB) stain

Procedure:

-

Tissue Collection and Preparation:

-

At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

-

Dissect the spinal cord and brain.

-

Post-fix the tissues in 4% PFA overnight at 4°C.

-

Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions at 4°C until they sink.

-

Embed the tissues in OCT and freeze.

-

-

Staining:

-

Cut 10-20 µm thick cryosections.

-

For assessment of inflammation, stain sections with H&E.

-

For assessment of demyelination, stain sections with LFB.

-

-

Analysis:

-

Quantify the number of inflammatory infiltrates in H&E stained sections.

-

Quantify the area of demyelination in LFB stained sections using image analysis software.

-

Mechanism of Action

Caption: Inhibition of PKC-theta ameliorates EAE.

By selectively inhibiting PKC-theta, "this compound" is expected to suppress the activation and proliferation of autoreactive T cells. This leads to a reduction in the production of key pro-inflammatory cytokines, thereby diminishing the infiltration of inflammatory cells into the CNS. Ultimately, this cascade of events results in the amelioration of demyelination, axonal damage, and the clinical symptoms of EAE. The data from PKC-theta deficient mice strongly support this mechanism of action.[6]

References

- 1. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. redoxis.se [redoxis.se]

- 3. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Study of PKC-theta Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of PKC-theta (PKCθ) Inhibitor 1, a selective, ATP-competitive inhibitor of Protein Kinase C theta. The protocols outlined below cover essential in vitro, cellular, and in vivo assays to characterize the inhibitor's potency, mechanism of action, and efficacy in the context of T-cell mediated inflammatory responses.

Introduction to PKC-theta

Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes that plays a pivotal role in T-cell receptor (TCR) signaling.[1] Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it activates downstream signaling pathways, leading to the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[1][2] These transcription factors are crucial for T-cell activation, proliferation, survival, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and IL-17.[1][3] Dysregulation of PKCθ activity is implicated in various autoimmune and inflammatory diseases, making it a prime therapeutic target.[4]

PKC-theta Inhibitor 1 is a potent and selective inhibitor of PKCθ with a Ki of 6 nM.[5] It demonstrates significant selectivity over other PKC isoforms, such as PKCδ and PKCα.[5] This inhibitor has been shown to suppress T-cell mediated inflammatory responses by inhibiting the release of pro-inflammatory cytokines.[5]

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| Ki (PKCθ) | 6 nM | In vitro kinase assay | [5] |

| Selectivity (PKCδ/PKCθ) | 392-fold | In vitro kinase assay | [5] |

| Selectivity (PKCα/PKCθ) | 1020-fold | In vitro kinase assay | [5] |

| IL-2 IC50 | 0.21 µM | anti-CD3/CD28-stimulated human PBMCs | [5] |

| IL-17 IC50 | 1 µM | CD3/CD28-stimulated Th17 cells | [5] |

Table 2: Example In Vivo Efficacy Data for a Selective PKC-theta Inhibitor in a Mouse EAE Model

| Treatment Group | Mean Clinical Score (Day 18 post-immunization) | Body Weight Change (Day 18 vs. Day 0) |

| Vehicle Control | 3.5 ± 0.5 | -15% |

| This compound (25 mg/kg, p.o.) | 2.0 ± 0.7 | -8% |

| This compound (50 mg/kg, p.o.) | 1.0 ± 0.5 | -2% |

| This compound (100 mg/kg, p.o.) | 0.5 ± 0.3 | +1% |

| Data are representative and based on typical results observed for selective PKC-theta inhibitors in this model.[5] Actual results may vary. *p < 0.05, *p < 0.01 vs. Vehicle Control. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PKC-theta signaling pathway in T-cell activation.

Caption: Experimental workflow for PKC-theta inhibitor evaluation.

Experimental Protocols

In Vitro PKC-theta Kinase Assay (Radiometric)

This protocol determines the direct inhibitory activity of this compound on purified PKCθ enzyme.

Materials:

-

Recombinant human PKCθ enzyme

-

Myelin Basic Protein (MBP) as substrate

-

PKC-theta kinase buffer (20 mM HEPES, 10 mM MgCl2, 0.1 mM EGTA)[5]

-

Reaction buffer (PKC-theta kinase buffer containing 10 µM PMA, 200 µg/ml phosphatidylserine)[5]

-

[γ-³²P]ATP

-

20 µM cold ATP

-

This compound

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the reaction buffer, PKCθ enzyme, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

-

Incubate the reaction at 30°C for 30 minutes with gentle shaking.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular IL-2 Release Assay

This assay measures the effect of this compound on the production of IL-2, a key cytokine in T-cell activation, from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody

-

This compound

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

-

Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of IL-2 release.

Western Blot Analysis of CARMA1 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of CARMA1, a direct downstream substrate of PKCθ.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium

-

PMA (phorbol 12-myristate 13-acetate) and Ionomycin

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CARMA1 (Ser645), anti-CARMA1, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Procedure:

-

Culture Jurkat T-cells to a density of 1 x 10⁶ cells/mL.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15 minutes.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-CARMA1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL reagents.

-

Strip the membrane and re-probe with anti-CARMA1 and anti-β-actin antibodies for total protein and loading control, respectively.

In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol evaluates the therapeutic potential of this compound in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound formulated for oral gavage

-

Vehicle control

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG peptide in CFA.

-

On day 0 and day 2, administer pertussis toxin intraperitoneally.[6]

-

-

Treatment:

-

Begin oral administration of this compound or vehicle control on the day of immunization (prophylactic) or upon the onset of clinical signs (therapeutic). Dosing is typically once or twice daily.[5]

-

-

Clinical Assessment:

-

Endpoint Analysis:

-

At the end of the study (typically 21-28 days post-immunization), euthanize the mice.

-

Collect spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

-

These detailed application notes and protocols provide a robust framework for the preclinical characterization of this compound. The data generated from these experiments will be crucial for understanding the inhibitor's mechanism of action and for making informed decisions in the drug development process for T-cell mediated inflammatory and autoimmune diseases.

References

- 1. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Mice deficient in PKC theta demonstrate impaired in vivo T cell activation and protection from T cell-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

Application Notes and Protocols for PKC-theta Inhibitor 1 in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of PKC-theta Inhibitor 1, a selective, ATP-competitive inhibitor of Protein Kinase C theta (PKCθ). With a Ki value of 6 nM, this inhibitor is a potent tool for studying T-cell mediated inflammatory diseases.[1] This document outlines recommended dosages, administration protocols, and the underlying signaling pathways for effective experimental design and execution.

Data Presentation: In Vivo Dosage Summary

The following table summarizes reported in vivo dosages and administration routes for PKC-theta inhibitors in murine models. This information can serve as a starting point for designing new experiments. It is crucial to note that optimal dosage and administration routes may vary depending on the specific animal model, disease state, and experimental endpoint.

| Inhibitor Name/Synonym | Animal Model | Dosage | Administration Route | Frequency/Duration | Efficacy/Application |

| This compound (Compound 22) | C57BL/6 mice with EAE | 25-100 mg/kg | Oral (p.o.) | Daily for 14 days | Significantly reduced symptoms of ongoing EAE, with 50 mg/kg being an effective dose.[1] |

| PKC-theta inhibitor (Compound 20) | C57BL/6 mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Improves muscle performance in the mdx mouse model of Duchenne muscular dystrophy.[2] |

| CC-90005 | Mice (model of chronic T cell activation) | 3-30 mg/kg | Oral (p.o.) | Twice daily for 4 days | Significantly reduced popliteal lymph node size. |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PKC-theta signaling cascade in T-cells and a general workflow for in vivo experiments using a PKC-theta inhibitor.

Figure 1: PKC-theta signaling pathway in T-cell activation.

Figure 2: General workflow for in vivo experiments with PKC-theta inhibitors.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo studies based on available data.

Protocol 1: Oral Administration (Gavage)

This protocol is suitable for studies requiring daily oral administration of the inhibitor.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Appropriate size oral gavage needles

-

Syringes

Procedure:

-

Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This can be done by slowly adding the CMC-Na powder to the water while stirring to avoid clumping. Autoclave the solution to ensure sterility.

-

Inhibitor Suspension Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.

-

For a final concentration of 5 mg/mL, weigh out the appropriate amount of the inhibitor.[3]

-

Levigate the powder in a small amount of the 0.5% CMC-Na vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.[3] A small magnetic stir bar or a brief sonication might aid in achieving a uniform suspension.

-

-

Administration:

-

Gently restrain the mouse.

-

Measure the correct volume of the inhibitor suspension into a syringe fitted with an appropriately sized oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal briefly after administration to ensure there are no adverse effects.

-

Protocol 2: Intraperitoneal (IP) Injection

This protocol is suitable for studies where intraperitoneal delivery is preferred.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Sterile saline (0.9% NaCl) or sterile water (ddH2O)

-

Sterile microcentrifuge tubes

-

Syringes and appropriate gauge needles (e.g., 27G)

Procedure:

-

Stock Solution Preparation:

-

Vehicle and Final Formulation Preparation:

-

The final injection vehicle will be a mixture of DMSO, PEG300, Tween-80, and saline/water. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

To prepare 1 mL of the final formulation: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the this compound stock solution in DMSO. Mix well until the solution is clear. c. Add 50 µL of Tween-80 and mix thoroughly until the solution is clear. d. Add 450 µL of sterile saline or ddH2O to bring the final volume to 1 mL. Mix gently but thoroughly.[2]

-

This formulation should be prepared fresh before each use. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

-

-

Administration:

-

Calculate the required injection volume based on the animal's weight and the desired dose (e.g., 10 mg/kg).

-

Restrain the mouse, typically by scruffing the neck and securing the tail.

-

Insert the needle into the lower right quadrant of the abdomen at a 10-15 degree angle to avoid puncturing internal organs.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

Return the animal to its cage and monitor for any signs of distress.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, vehicles, and administration schedules based on their specific experimental needs and in accordance with institutional animal care and use guidelines.

References

Preparing Stock Solutions of PKC-theta Inhibitor 1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of PKC-theta inhibitor 1 (CAS 1160501-81-4), a potent and selective inhibitor of Protein Kinase C theta (PKC-θ). PKC-θ is a critical enzyme in the T-cell receptor signaling pathway, making it a key target for research in immunology and the development of therapies for autoimmune diseases.[1] These guidelines will cover the inhibitor's chemical properties, proper handling and storage, and step-by-step protocols for preparing stock solutions for in vitro cell-based assays.

Introduction to this compound

This compound is a small molecule that selectively inhibits the activity of PKC-θ, a member of the novel protein kinase C family.[2][3] PKC-θ plays a crucial role in T-cell activation and the subsequent production of cytokines like Interleukin-2 (IL-2).[2][4] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse where it activates downstream signaling cascades, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT.[2][4][5] By inhibiting PKC-θ, this compound effectively blocks these signaling pathways, thereby suppressing T-cell mediated immune responses. Its selectivity and potency make it a valuable tool for studying T-cell biology and for the preclinical evaluation of potential therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1160501-81-4 | [2][3] |

| Molecular Formula | C17H15F3N4O | [2][3] |

| Molecular Weight | 348.32 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (10 mM) | [3] |

Biological Activity

The biological activity of this compound has been characterized in various assays.

| Parameter | Value | Reference |

| Ki for PKC-theta | 6 nM | [2][6] |

| IC50 for IL-2 Production | 0.19 µM - 0.21 µM | [2][6] |

| Selectivity | High selectivity for PKC-theta over other PKC isoforms (e.g., PKCα and PKCδ) | [6] |

PKC-theta Signaling Pathway

The following diagram illustrates the central role of PKC-theta in the T-cell receptor signaling pathway.

Caption: PKC-theta signaling pathway in T-cell activation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol:

-

Equilibrate the Inhibitor: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

-

Weigh the Inhibitor: Carefully weigh out the desired amount of the inhibitor using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.48 mg of this compound (Molecular Weight = 348.32 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed inhibitor. For 3.48 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][7]

Workflow for Stock Solution Preparation

The following diagram outlines the workflow for preparing the stock solution.

Caption: Workflow for preparing this compound stock solution.

Protocol for a T-Cell Activation Assay

This protocol provides a general guideline for using this compound in a T-cell activation assay, measuring IL-2 production as a readout.

Materials:

-

Human or mouse T-cells (e.g., purified from PBMCs or splenocytes)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

This compound stock solution (10 mM in DMSO)

-

Sterile 96-well flat-bottom culture plates

-

ELISA kit for IL-2 detection

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete culture medium.

-

Inhibitor Preparation and Addition:

-

Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).

-

It is crucial to first make intermediate dilutions of the DMSO stock in culture medium before the final dilution in the cell plate to avoid precipitation.

-

The final concentration of DMSO in the wells should be kept below 0.5% to avoid cytotoxicity.[7] Include a vehicle control (DMSO only) at the same final concentration.

-

Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

-

Pre-incubation: Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

T-Cell Stimulation:

-

Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies in complete culture medium. The optimal concentration of antibodies should be determined empirically (typically 1-5 µg/mL).

-

Add 50 µL of the stimulation cocktail to the wells. Include unstimulated control wells.

-

-

Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant for cytokine analysis.

-

IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the IC50 value.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

| Problem | Possible Cause | Solution |

| Inhibitor precipitates in aqueous solution | The inhibitor has low aqueous solubility. The final concentration of DMSO is too low in an intermediate dilution step. | Prepare serial dilutions of the DMSO stock in DMSO first, then make the final dilution in the aqueous buffer or medium. Ensure the final DMSO concentration in the assay is sufficient to maintain solubility but remains non-toxic to cells. |